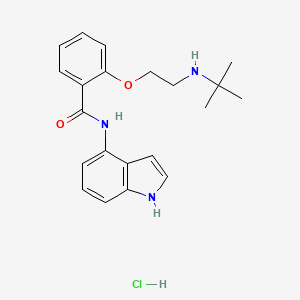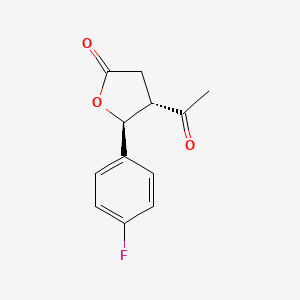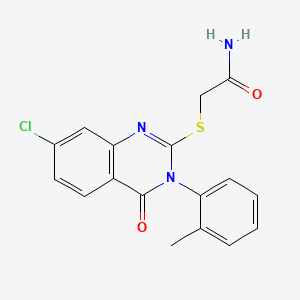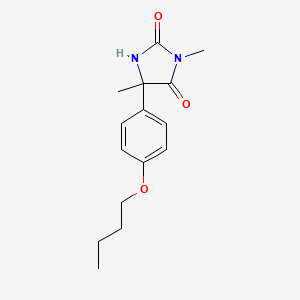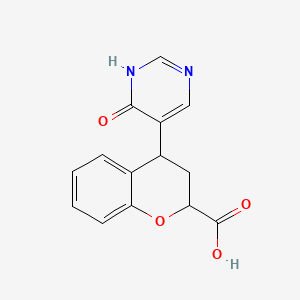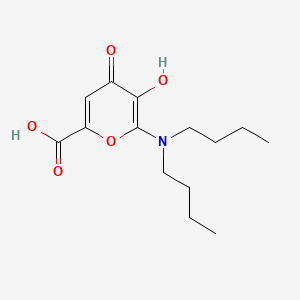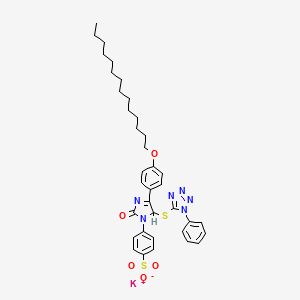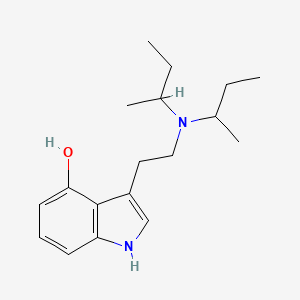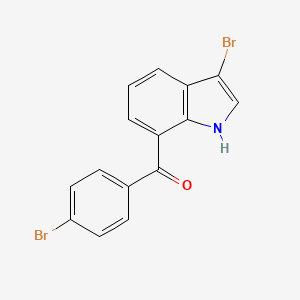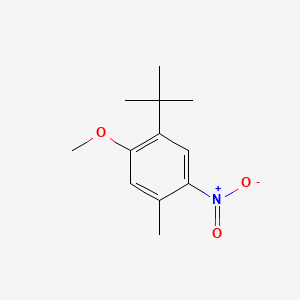
4-tert-Butyl-5-methoxy-2-nitrotoluene
Overview
Description
4-tert-Butyl-5-methoxy-2-nitrotoluene is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group (-NO2), a methoxy group (-OCH3), and a tert-butyl group (-C(CH3)3) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-5-methoxy-2-nitrotoluene typically involves the nitration of 4-tert-butyl-5-methoxytoluene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-5-methoxy-2-nitrotoluene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group (-OH) under strong oxidative conditions.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium hydroxide.
Major Products Formed
Reduction: 4-tert-Butyl-5-methoxy-2-aminotoluene.
Oxidation: 4-tert-Butyl-5-hydroxy-2-nitrotoluene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-tert-Butyl-5-methoxy-2-nitrotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable starting material for various chemical transformations.
Biology: The compound can be used in studies involving nitroaromatic compounds and their biological activities. It may serve as a model compound for investigating the effects of nitro groups on biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs that target specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-5-methoxy-2-nitrotoluene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methoxy and tert-butyl groups can influence the compound’s reactivity and stability. The pathways involved may include electrophilic and nucleophilic interactions, depending on the specific chemical environment.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-2-nitrotoluene: Lacks the methoxy group, which affects its reactivity and applications.
5-Methoxy-2-nitrotoluene: Lacks the tert-butyl group, leading to different chemical properties and uses.
4-tert-Butyl-5-methoxybenzaldehyde: Contains an aldehyde group instead of a nitro group, resulting in different reactivity and applications.
Uniqueness
4-tert-Butyl-5-methoxy-2-nitrotoluene is unique due to the combination of its substituents, which confer specific chemical properties and reactivity patterns. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
1-tert-butyl-2-methoxy-4-methyl-5-nitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-6-11(16-5)9(12(2,3)4)7-10(8)13(14)15/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZSGPYXQXQYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C(C)(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9072446 | |
| Record name | 4-tert-Butyl-5-methoxy-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9072446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71850-79-8 | |
| Record name | 1-(1,1-Dimethylethyl)-2-methoxy-4-methyl-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71850-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-2-methoxy-4-methyl-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071850798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(1,1-dimethylethyl)-2-methoxy-4-methyl-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-tert-Butyl-5-methoxy-2-nitrotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9072446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




